molecular formula C11H15BrN2O2 B13098663 (S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide

(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide

Cat. No.: B13098663
M. Wt: 287.15 g/mol
InChI Key: QEDKHOHNXAQEQF-ZETCQYMHSA-N
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Description

(S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide is a chemical compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3-hydroxy-3-methylbutan-2-yl group attached to the nitrogen atom of the picolinamide moiety. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide can be achieved through a multi-step process. One common method involves the bromination of picolinic acid to introduce the bromine atom at the 5th position. This is followed by the formation of the picolinamide moiety through an amide coupling reaction with (S)-3-hydroxy-3-methylbutan-2-amine. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors for the bromination step and automated systems for the amide coupling reaction. The use of high-throughput screening and optimization techniques can help in identifying

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-N-[(2S)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15)/t7-/m0/s1

InChI Key

QEDKHOHNXAQEQF-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br

Origin of Product

United States

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